2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
This compound is a heterocyclic molecule featuring a thiazolo[4,5-d]pyridazinone core substituted with a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group at position 5, a methyl group at position 2, and a p-tolyl (para-methylphenyl) moiety at position 5. Its structure integrates pharmacophoric elements known for modulating biological activity, including:
Synthetic routes for analogous thiazolo-fused systems often involve cyclocondensation of thioamide precursors with α-halo ketones or aldehydes, as seen in related thiazolidinone syntheses .
Properties
IUPAC Name |
2-methyl-7-(4-methylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S/c1-17-8-10-19(11-9-17)22-24-23(26-18(2)33-24)25(32)30(27-22)16-21(31)29-14-12-28(13-15-29)20-6-4-3-5-7-20/h3-11H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXXEDJWBXCTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazolopyridazine Core: This step often involves the cyclization of a suitable pyridazine derivative with a thioamide or a related sulfur-containing compound under acidic or basic conditions.
Introduction of the Piperazine Moiety: The phenylpiperazine group can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with phenylpiperazine in the presence of a base.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and thiazole moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid and halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃), bromine (Br₂)
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one has shown potential as an enzyme inhibitor. It can be used in studies to understand enzyme mechanisms and to develop new inhibitors for therapeutic use.
Medicine
In medicine, this compound is being investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological effect. The exact pathways involved can vary depending on the specific application but often include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with heterocycles reported in medicinal chemistry literature. Below is a comparative analysis based on substituent variations and inferred pharmacological implications:
Table 1: Structural and Functional Comparison
Key Observations :
Scaffold Differences: The target compound’s pyridazinone core (six-membered ring) vs. pyrimidinone (five-membered) in analogs may influence binding to enzymatic pockets. Pyridazinones are associated with phosphodiesterase (PDE) inhibition, while pyrimidinones often target kinases . The absence of a thioxo group (S=O vs. S=S) in the target compound could reduce oxidative stress-related toxicity compared to analogs in Fig. 18–19 .
Substituent Impact :
- 4-Phenylpiperazine : Unique to the target compound, this group is absent in analogs. Piperazine derivatives are pivotal in antipsychotics (e.g., aripiprazole) and may confer dopamine receptor affinity .
- p-Tolyl vs. Chlorophenyl : The p-tolyl group in the target compound offers moderate electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl in Analog 2. This difference may alter metabolic pathways (e.g., cytochrome P450 interactions) .
Synthetic Pathways: Analog 1 and 2 were synthesized via refluxing thioamide intermediates with dihydropyrazoles in ethanol, followed by recrystallization .
Research Findings and Limitations
- Structural Insights : X-ray crystallography (using SHELX software ) could resolve the target compound’s conformation, particularly the orientation of the phenylpiperazine group relative to the thiazolo core. Such data are critical for docking studies but are unavailable in the provided evidence.
- Biological Data Gap: No direct activity data (e.g., IC50 values, receptor binding assays) are cited for the target compound. Inferred activities are based on structural parallels to published analogs (e.g., Fig. 18–19), which emphasize antimicrobial or kinase-inhibitory roles .
- Opportunities for Further Study :
- Structure-Activity Relationship (SAR) : Systematic substitution of the phenylpiperazine group (e.g., with morpholine or piperidine) could optimize selectivity for CNS targets.
- Pharmacokinetic Profiling : Comparative studies on solubility, plasma stability, and blood-brain barrier penetration vs. analogs are warranted.
Biological Activity
The compound 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research.
Molecular Formula : C25H28N6O3S
Molecular Weight : 492.6 g/mol
IUPAC Name : 4-[1-[4-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]-1,4-benzoxazin-3-one
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to exert its effects through:
- Inhibition or Activation of Enzymes : The compound may inhibit or activate specific enzymes involved in cellular processes.
- Receptor Interaction : It may bind to neurotransmitter receptors, influencing signaling pathways.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds related to thiazolo[4,5-d]pyridazine have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116), with IC50 values ranging from 6.2 μM to 43.4 μM .
Cholinesterase Inhibition
Similar compounds have demonstrated inhibitory activity against cholinesterases, which are crucial for neurotransmitter regulation:
- Butyrylcholinesterase (BChE) : IC50 values have been reported around 46.42 μM, indicating moderate inhibition comparable to established inhibitors like physostigmine .
Case Studies and Research Findings
- Study on Thiazole Derivatives : A study highlighted that thiazole derivatives showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro .
- Comparative Analysis of Similar Compounds : Research comparing various benzoxazine and triazole derivatives found that modifications in the structure significantly impacted their biological activity, suggesting that the specific arrangement of functional groups in the target compound could enhance its efficacy against cancer cells .
- Pharmacological Profiles : In a pharmacological study, compounds structurally related to our target exhibited anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are implicated in pain and inflammation pathways .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield and purity?
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key parameters include:
- Temperature control : Elevated temperatures (80–120°C) for cyclization steps to ensure ring closure .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Bases like triethylamine or acids (e.g., HCl) accelerate specific steps, such as amide bond formation . Yield optimization may require iterative adjustments to stoichiometry and reaction time, followed by purification via column chromatography or recrystallization .
Q. Which analytical techniques are most reliable for confirming the compound’s structure?
- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry, particularly for the thiazolo-pyridazinone core and phenylpiperazine moieties .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
- X-ray crystallography : Resolves crystal packing and absolute configuration, though requires high-purity crystals .
Q. How can researchers assess the compound’s biological activity in early-stage studies?
- In vitro assays : Screen against target enzymes (e.g., kinases, PDEs) using fluorometric or colorimetric assays. Include positive controls (e.g., known inhibitors) to validate results .
- Cellular models : Test cytotoxicity and selectivity in cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (IC₅₀ calculations) .
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with receptors like serotonin or dopamine subtypes .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in key synthetic steps?
- Cyclization mechanisms : The thiazolo-pyridazinone core forms via nucleophilic attack of a thiol group on a carbonyl carbon, facilitated by dehydrating agents (e.g., POCl₃) .
- Steric effects : Bulky substituents (e.g., p-tolyl) may slow reaction rates, requiring longer times or higher temperatures for completion . Computational studies (DFT) can model transition states to refine reaction pathways .
Q. How do solubility and formulation challenges impact pharmacological studies?
- Solubility profiling : Use shake-flask methods with buffers (pH 1–7.4) and co-solvents (e.g., PEG-400) to identify optimal conditions for in vivo dosing .
- Nanoparticle encapsulation : Lipid-based carriers or cyclodextrins improve bioavailability for poorly water-soluble derivatives .
Q. What strategies address contradictions in biological activity data across studies?
- Assay standardization : Ensure consistent cell lines, incubation times, and endpoint measurements (e.g., ATP levels vs. cell counting) .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo efficacy .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
- Core modifications : Replace the p-tolyl group with electron-withdrawing substituents (e.g., 4-fluorophenyl) to enhance target binding .
- Piperazine substitutions : Compare 4-phenylpiperazine with 4-(propan-2-yl)phenyl analogs to assess steric and electronic effects on receptor affinity . Tabulate results to prioritize derivatives:
| Substituent | IC₅₀ (nM) | Solubility (µg/mL) | Selectivity Index |
|---|---|---|---|
| p-tolyl | 120 | 15 | 8.2 |
| 4-fluorophenyl | 85 | 8 | 5.1 |
| 4-isopropylphenyl | 45 | 5 | 3.9 |
Data from in vitro kinase inhibition assays
Q. What experimental designs validate in vitro-in vivo correlations (IVIVC) for this compound?
- Pharmacokinetic (PK) studies : Administer oral and IV doses in rodent models, measuring plasma concentrations via LC-MS/MS to calculate bioavailability .
- Disease models : Use xenograft tumors or inflammatory assays to correlate in vitro IC₅₀ values with therapeutic efficacy .
Methodological Notes
- Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .
- Advanced purification : Employ preparative HPLC for isolating stereoisomers, critical for chiral derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
